Mutanolysin

描述

属性

CAS 编号 |

55466-22-3 |

|---|---|

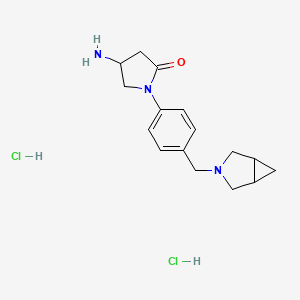

分子式 |

C16H23Cl2N3O |

分子量 |

344.3 g/mol |

IUPAC 名称 |

4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride |

InChI |

InChI=1S/C16H21N3O.2ClH/c17-14-6-16(20)19(10-14)15-3-1-11(2-4-15)7-18-8-12-5-13(12)9-18;;/h1-4,12-14H,5-10,17H2;2*1H |

InChI 键 |

IECZOTCKMAXUGU-UHFFFAOYSA-N |

规范 SMILES |

C1C2C1CN(C2)CC3=CC=C(C=C3)N4CC(CC4=O)N.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Mutanolysin on Peptidoglycan

This document provides a comprehensive technical overview of this compound, an enzyme widely utilized for its potent bacteriolytic activity. We will explore its precise mechanism of action on bacterial peptidoglycan, its enzymatic properties, and the established experimental protocols for its use and analysis.

Introduction

This compound, derived from Streptomyces globisporus ATCC 21553, is a powerful muralytic enzyme classified as an N-acetylmuramidase.[1][2][3][4] Structurally, it belongs to the glycoside hydrolase family 25 (GH25).[1] Its primary function is the enzymatic degradation of the peptidoglycan layer of bacterial cell walls, leading to cell lysis. This property makes it particularly effective against Gram-positive bacteria such as Listeria, Lactobacillus, and Lactococcus, which possess a thick peptidoglycan layer. Due to its ability to gently and efficiently disrupt bacterial cells, this compound is an invaluable tool in biotechnology and research for applications including the isolation of nucleic acids and proteins, the generation of protoplasts, and the structural analysis of bacterial cell walls.

Core Mechanism of Action

The efficacy of this compound stems from its high specificity for a key structural component of the bacterial cell wall: peptidoglycan.

The Substrate: Peptidoglycan

Peptidoglycan (also known as murein) is a rigid, mesh-like polymer forming the bacterial cell wall sacculus. It is composed of long glycan chains cross-linked by short peptide bridges. The glycan backbone consists of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) connected by β-(1,4)-glycosidic bonds. A peptide stem is attached to each NAM residue, which can form cross-links with peptides on adjacent chains, creating the three-dimensional structure that provides the cell with structural integrity.

The Cleavage Event

This compound functions as an endo-N-acetylmuramidase. Its catalytic action specifically targets and hydrolyzes the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine glycosidic bond. In simpler terms, it cleaves the bond between the NAM and NAG residues of the peptidoglycan backbone.

The catalytic process involves the recognition and binding of the enzyme to the peptidoglycan substrate, followed by hydrolysis at the active site. This reaction may proceed through the formation of a covalent glycosyl-enzyme intermediate, which is then resolved to release the cleaved peptidoglycan fragments. This disruption of the glycan backbone compromises the structural integrity of the cell wall, ultimately leading to cell lysis due to internal osmotic pressure.

Enzymatic and Physical Properties

The activity and stability of this compound are dependent on several key parameters. The quantitative data available for this compound from S. globisporus are summarized below.

| Property | Value / Description | Reference(s) |

| Enzyme Commission (EC) No. | 3.2.1.17 | |

| Source Organism | Streptomyces globisporus ATCC 21553 | |

| Molecular Weight | ~23 kDa | |

| Specific Activity | ≥4,000 units/mg protein (biuret method) | |

| Unit Definition | One unit produces a change in absorbance at 600 nm (ΔA600) of 0.01 per minute. | |

| Standard Assay Conditions | pH 6.0 at 37°C | |

| Substrate for Assay | Cell wall suspension from Streptococcus faecalis | |

| Reported Optimal Conditions | pH 5.5 - 6.5 and 50°C |

Note: Optimal conditions can vary depending on the specific substrate, its purity, and the buffer system employed.

Experimental Protocols

The following sections detail standardized methodologies for the use of this compound in peptidoglycan digestion and the subsequent analysis of the resulting fragments.

Protocol: Peptidoglycan Digestion

This protocol outlines the steps for the enzymatic digestion of purified bacterial peptidoglycan to generate soluble muropeptides.

-

Peptidoglycan Suspension: Transfer a known amount of purified peptidoglycan (e.g., 0.5 - 2 mg) to a microcentrifuge tube. Resuspend the pellet in an appropriate buffer (e.g., 50 mM MES, pH 6.0 or phosphate buffer).

-

Enzyme Addition: Add this compound to the suspension. A typical concentration is 10-20 µg of enzyme per mg of peptidoglycan (e.g., add 10 µL of a 2 mg/mL this compound solution to a 2 mg sample).

-

Incubation: Incubate the reaction mixture at 37°C for a period ranging from 2 hours to overnight (16 hours). Agitation during incubation can improve digestion efficiency.

-

Enzyme Inactivation: Terminate the digestion by heating the sample at 100°C for 5-10 minutes.

-

Separation of Soluble Fragments: Centrifuge the sample at high speed (e.g., 14,000 - 20,000 x g) for 15-20 minutes to pellet any undigested, insoluble material.

-

Purification (Optional but Recommended): To separate the soluble muropeptides from the this compound enzyme, the supernatant can be passed through a centrifugal filter with a molecular weight cutoff (e.g., 10 kDa) that retains the enzyme. The flow-through contains the desired soluble peptidoglycan fragments.

Protocol: Analysis of Muropeptide Fragments

Following digestion, the soluble fragments are typically analyzed to determine the composition and structure of the original peptidoglycan.

-

Reduction of Muramic Acid:

-

Adjust the pH of the soluble fragment solution to 8.5-9.0 using a suitable buffer (e.g., 0.5 M sodium borate).

-

Add a freshly prepared solution of sodium borohydride (e.g., to a final concentration of 10 mg/mL).

-

Incubate at room temperature for 30 minutes. This step reduces the terminal N-acetylmuramic acid to its alcohol form (muramitol), which prevents the formation of anomers and simplifies subsequent chromatographic analysis.

-

Stop the reaction and adjust the pH to 2.0-4.0 by carefully adding orthophosphoric acid.

-

-

Chromatographic Separation:

-

Separate the reduced muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an organic solvent (e.g., methanol) in a phosphate buffer.

-

-

Fragment Identification:

-

Collect the fractions from the HPLC separation.

-

Analyze the fractions using mass spectrometry (MS) to identify the mass, and thus the structure, of each muropeptide. Techniques such as LC-MS/MS or MALDI-TOF MS are frequently employed for this purpose.

-

Conclusion

This compound is a highly specific and efficient N-acetylmuramidase that acts by hydrolyzing the β-(1,4) glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine in the bacterial peptidoglycan backbone. This precise mechanism of action makes it an indispensable enzymatic tool for the controlled lysis of Gram-positive bacteria and for detailed structural studies of their cell walls. The robust protocols established for its use ensure reproducible and accurate results in research, diagnostics, and biotechnological applications.

References

An In-depth Technical Guide to the Biochemical Properties and Structure of Mutanolysin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutanolysin, an extracellular enzyme complex produced by the Gram-positive bacterium Streptomyces globisporus ATCC 21553, is a potent bacteriolytic agent with significant applications in biotechnology, research, and potentially in therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the biochemical properties, structure, and enzymatic function of this compound, with a focus on its core components and their mechanisms of action. Detailed experimental protocols and organized quantitative data are presented to facilitate its use in laboratory and drug development settings.

I. Biochemical Properties

This compound is not a single enzyme but rather a mixture of bacteriolytic enzymes, primarily comprising N-acetylmuramidases and a proteolytic enzyme.[2][3] The principal components responsible for its lytic activity are N-acetylmuramidase M1 and M2, and N-acetylmuramyl-L-alanine amidase.

Enzymatic Activity and Specificity

The primary enzymatic activity of this compound is the hydrolysis of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan polymer of bacterial cell walls. This activity is characteristic of an N-acetylmuramidase (EC 3.2.1.17). The N-acetylmuramidase M1 component also exhibits N,6-O-diacetylmuramidase activity, enabling it to degrade the cell walls of bacteria like Staphylococcus aureus, which are resistant to hen egg white lysozyme due to the 6-O-acetylation of their muramoyl moieties.

This compound is particularly effective against Gram-positive bacteria, including genera such as Listeria, Lactobacillus, Lactococcus, and Streptococcus. Its efficacy against cariogenic streptococci, such as Streptococcus mutans, has been a subject of considerable research. The enzyme complex demonstrates both endo- and exo-acting properties, allowing for the degradation of both the glycan backbone and the peptide side chains of peptidoglycans.

Quantitative Biochemical Data

The key biochemical properties of this compound are summarized in the tables below.

| Property | Value | References |

| Enzyme Commission (EC) Number | 3.2.1.17 (for N-acetylmuramidase activity) | |

| Source Organism | Streptomyces globisporus ATCC 21553 | |

| Optimal pH | 6.5 - 7.0 | |

| Optimal Temperature | 60 °C | |

| Thermal Stability | Stable at 50 °C in the acid range | |

| Specific Activity | ≥4000 units/mg protein (Biuret) | |

| Inhibitors | N-bromosuccinimide (1 mM causes complete inhibition) | |

| Activators | Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions (at 1 mM) |

Table 1: General Biochemical Properties of this compound

| Component | Molecular Weight (kDa) | Specific Activity/Function | References |

| Overall this compound Complex | ~23 kDa | Lysis of Gram-positive bacteria | |

| N-acetylmuramidase M1 | ~20 kDa, ~27 kDa | β-1,4-N,6-O-diacetylmuramidase | |

| N-acetylmuramidase M2 | ~11 kDa | β-1,4-N-acetylmuramidase | |

| N-Acetylmuramyl-L-alanine amidase | ~18.5 kDa | Cleavage at the lactylamide bond of bacterial peptidoglycans |

Table 2: Components and Molecular Weights of the this compound Complex

II. Structure

The overall structure of the this compound complex is a composite of its constituent enzymes. The most well-characterized component is N-acetylmuramidase M1.

Amino Acid Sequence of N-acetylmuramidase M1

The gene encoding N-acetylmuramidase M1 (acm) from Streptomyces globisporus has been cloned and sequenced. It codes for a protein of 294 amino acids, which includes a 77-amino acid leader peptide that is cleaved to produce the mature enzyme.

The amino acid sequence of the full-length N-acetylmuramidase M1 (including the leader peptide) as obtained from the UniProt database (Accession: P25310) is:

Three-Dimensional Structure

III. Mechanism of Action

This compound exerts its bacteriolytic effect by enzymatically degrading the peptidoglycan layer of the bacterial cell wall. This process ultimately leads to cell lysis and the release of intracellular contents. The mechanism involves the recognition and binding of the peptidoglycan substrate, followed by the hydrolysis of glycosidic bonds.

The catalytic mechanism is characterized by the formation of a covalent glycosyl-enzyme intermediate, which is subsequently resolved to release the cleaved peptidoglycan fragments.

IV. Experimental Protocols

A. Purification of this compound from Streptomyces globisporus

This protocol is based on the methods described for the partial purification of this compound.

-

Culture and Filtration:

-

Cultivate Streptomyces globisporus 1829 in a suitable broth medium.

-

After incubation, filter the culture broth to separate the cells from the supernatant containing the secreted enzymes.

-

-

Ion-Exchange Chromatography:

-

Mix the culture filtrate with a weak cationic ion exchange resin (e.g., Amberlite CG-50, H+ form) and stir for 1 hour.

-

Elute the lytic components adsorbed to the resin with 0.2 M Na₂HPO₄ solution (pH 7.5).

-

-

Ammonium Sulfate Precipitation:

-

Bring the eluate to 60% saturation with solid ammonium sulfate to precipitate the proteins.

-

Dissolve the precipitate in a minimal amount of deionized water.

-

-

Decolorization:

-

Remove colored materials from the protein solution by treating it with a resin such as Duolite A-2 (Cl- form).

-

-

pH Adjustment and Centrifugation:

-

Adjust the pH of the decolorized solution to 2.0 with hydrochloric acid and then immediately bring it to pH 6.0 with sodium hydroxide.

-

Centrifuge to remove the insolubilized proteolytic components.

-

-

Lyophilization:

-

Lyophilize the resulting solution to obtain a partially purified this compound powder.

-

-

Gel Filtration (Optional, for further purification):

-

For higher purity, subject the dialyzed enzyme solution to gel filtration chromatography on a Sephadex G-75 column equilibrated with 0.001 M sodium phosphate buffer (pH 7.0).

-

Elute with the same buffer and collect the active fractions.

-

B. Enzymatic Assay of this compound

This protocol is adapted from standard spectrophotometric assays for this compound activity.

Unit Definition: One unit of this compound will produce a ΔA₆₀₀ of 0.01 per minute at pH 6.0 at 37 °C in a 1 mL reaction volume using a suspension of Streptococcus faecalis cell walls as the substrate.

Reagents:

-

Assay Buffer (50 mM MES, 1 mM MgCl₂, pH 6.0 at 37 °C):

-

Dissolve MES hydrate in ultrapure water.

-

Add 1.0 M MgCl₂ solution.

-

Adjust the pH to 6.0 at 37 °C with 1 M NaOH.

-

Bring to the final volume with ultrapure water.

-

-

Enzyme Diluent (50 mM TES, 1 mM MgCl₂, pH 7.0 at 37 °C):

-

Dissolve TES in ultrapure water.

-

Add 1.0 M MgCl₂ solution.

-

Adjust the pH to 7.0 at 37 °C with 1 M NaOH.

-

Bring to the final volume with ultrapure water.

-

-

Substrate Suspension:

-

A suspension of Streptococcus faecalis cell walls in Assay Buffer, diluted to an A₆₀₀ of 0.48 to 0.52.

-

-

Enzyme Solution:

-

Immediately before use, prepare a solution of this compound in cold (2–8 °C) Enzyme Diluent to a concentration of 500–700 units/mL.

-

Procedure:

-

Pipette 3.00 mL of the Substrate Suspension into both a test and a blank cuvette.

-

Equilibrate the cuvettes at 37 °C and monitor the A₆₀₀ until constant using a thermostatted spectrophotometer.

-

To the test cuvette, add 0.04 mL of the Enzyme Solution.

-

To the blank cuvette, add 0.04 mL of the Enzyme Diluent.

-

Immediately mix by inversion and record the decrease in A₆₀₀ for 10 minutes.

-

Determine the maximum linear rate (ΔA₆₀₀/minute) for both the test and the blank.

Calculation:

Units/mL enzyme = [(ΔA₆₀₀/min Test – ΔA₆₀₀/min Blank) x Total Volume (mL) x Dilution Factor] / [0.01 x Volume of Enzyme Solution (mL)]

V. Applications in Research and Drug Development

This compound's potent lytic activity makes it a valuable tool in various applications:

-

Isolation of Biomolecules: It provides a gentle method for cell lysis, enabling the isolation of high-quality, intact genomic DNA, RNA, and proteins from Gram-positive bacteria that are often resistant to other lysis methods.

-

Protoplast/Spheroplast Formation: this compound is used to generate protoplasts or spheroplasts from bacterial cells for studies of cell wall synthesis, membrane transport, and for the isolation of plasmids.

-

Antimicrobial Research: The bactericidal properties of this compound make it a candidate for the development of novel antimicrobial agents, particularly against antibiotic-resistant Gram-positive pathogens.

-

Biofilm Disruption: Its ability to degrade the peptidoglycan matrix suggests potential applications in disrupting bacterial biofilms, which are notoriously difficult to eradicate.

-

Dental Caries Research: Due to its activity against cariogenic streptococci, this compound has been investigated as a potential agent for the control of dental caries.

Conclusion

This compound from Streptomyces globisporus is a robust and versatile enzymatic tool with well-defined biochemical properties. Its ability to efficiently lyse a broad range of Gram-positive bacteria makes it indispensable for molecular biology research and holds promise for the development of new therapeutic strategies against bacterial infections. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this compound in scientific and industrial settings.

References

The Discovery and Application of Mutanolysin: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Mutanolysin, a potent N-acetylmuramidase isolated from Streptomyces globisporus, has emerged as a critical enzymatic tool in molecular biology, microbiology, and drug development. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It details the enzyme's mechanism of action, summarizes its key quantitative properties, and provides detailed protocols for its application in various experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and more effective utilization of this powerful lytic enzyme.

Introduction: Discovery and History

This compound was first described in the 1970s as a bacteriolytic agent with potent activity against cariogenic Streptococci.[1] Researchers at Dainippon Pharmaceutical Co., Ltd. in Japan, including Kanae Yokogawa and his team, partially purified this enzyme from the culture filtrate of Streptomyces globisporus 1829.[1] Their initial research highlighted its ability to lyse various Gram-positive bacteria, including Streptococcus mutans, a primary etiological agent of dental caries.[1]

Subsequent research further elucidated the composition of what is commercially known as this compound, revealing it to be a mixture of lytic enzymes, primarily N-acetylmuramidases, and in some preparations, associated proteolytic enzymes.[1] This enzymatic cocktail contributes to its broad lytic spectrum against bacteria that are often resistant to other muralytic enzymes like lysozyme.[2] The recognition of its efficacy in lysing a wide range of Gram-positive bacteria, including clinically relevant species like Listeria, Lactobacillus, and Lactococcus, has solidified its importance in both research and diagnostic applications.

Enzymatic Properties and Mechanism of Action

This compound is classified as an N-acetylmuramidase (EC 3.2.1.17), a type of glycoside hydrolase. Its primary function is the cleavage of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan polymer of bacterial cell walls. This action disrupts the structural integrity of the cell wall, leading to osmotic instability and subsequent cell lysis. The carboxy-terminal domains of the enzyme are involved in the recognition and binding to specific polymers within the bacterial cell wall, contributing to its substrate specificity.

The catalytic mechanism of this compound involves the hydrolysis of the glycosidic bond, a process that ultimately breaks down the peptidoglycan backbone. This enzymatic activity is particularly effective against many Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.

Synergistic Activity with Lysozyme

A noteworthy characteristic of this compound is its synergistic lytic activity when used in combination with lysozyme. While both enzymes target the peptidoglycan layer, their distinct specificities and modes of action can result in a more efficient and complete degradation of the cell wall than either enzyme alone. This synergy is particularly beneficial for lysing bacteria that are partially resistant to individual lytic enzymes, thereby enhancing the yield of intracellular contents like DNA, RNA, and proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that specific values can vary depending on the specific preparation (e.g., native vs. recombinant), the supplier, and the assay conditions.

| Parameter | Value | References |

| Molecular Weight | ~23 kDa | |

| Specific Activity | ≥4,000 units/mg protein | |

| >10,000 U/mg | ||

| Optimal pH | 6.5 - 7.0 | |

| 5.7 - 7.0 | ||

| Optimal Temperature | 60 °C (Maximal Activity) | |

| Isoelectric Point | Two main lytic enzymes with pI near 8.5 and 10 |

Unit Definition: One unit of this compound will produce a ΔA600 of 0.01 per minute at pH 6.0 at 37°C in a 1 mL volume using a suspension of Streptococcus faecalis cell walls as the substrate.

Lytic Spectrum

This compound exhibits a broad lytic spectrum against Gram-positive bacteria. While a comprehensive quantitative comparison is not available in a single source, the following table lists bacteria reported to be susceptible to this compound lysis.

| Bacterial Genus/Species | Susceptibility | References |

| Streptococcus mutans | High | |

| Streptococcus salivarius | High | |

| Streptococcus sanguis | High | |

| Streptococcus agalactiae (Group B) | High | |

| Streptococcus (Groups A, C, D, G, H) | High | |

| Listeria monocytogenes | High | |

| Lactobacillus spp. | High | |

| Lactococcus spp. | High | |

| Actinomyces viscosus | High | |

| Actinomyces pyogenes | Moderate to High | |

| Staphylococcus aureus | Low/Resistant | |

| Gram-negative bacteria | Resistant |

Experimental Protocols

Enzymatic Assay of this compound

This protocol is based on the continuous spectrophotometric rate determination of the lysis of a bacterial cell wall suspension.

Materials:

-

This compound

-

Substrate: Suspension of Streptococcus faecalis cell walls

-

Buffer: 50 mM MES, pH 6.0, with 1 mM MgCl₂

-

Enzyme Diluent: 50 mM TES, pH 7.0, with 1 mM MgCl₂

-

Spectrophotometer capable of reading at 600 nm, with temperature control at 37°C

-

Cuvettes

Procedure:

-

Prepare a suspension of Streptococcus faecalis cell walls in the assay buffer to an A600 of 0.48-0.52.

-

Pipette 3.0 mL of the cell wall suspension into a cuvette and equilibrate to 37°C in the spectrophotometer.

-

Monitor the A600 until it is constant.

-

To the sample cuvette, add 0.04 mL of the this compound solution (containing 6.5–9.2 units).

-

To the blank cuvette, add 0.04 mL of the enzyme diluent.

-

Immediately mix the contents of the cuvettes by inversion and record the decrease in A600 for approximately 10 minutes.

-

Calculate the ΔA600/minute using the maximum linear rate.

-

The activity (Units/mL) is calculated using the formula: (ΔA600/min Test – ΔA600/min Blank) x 3.04 (reaction volume) x dilution factor / (0.01 x 0.04 (enzyme volume))

Genomic DNA Isolation from Gram-Positive Bacteria

This protocol is a general guideline for using this compound to lyse bacterial cells for subsequent DNA extraction.

Materials:

-

Overnight bacterial culture

-

Digestion Buffer: 50 mM MES, pH 6.0, 1 mM MgCl₂

-

This compound solution (e.g., 50 units/µL)

-

Standard DNA extraction kit or reagents (e.g., Proteinase K, lysis buffer with SDS, phenol:chloroform:isoamyl alcohol, ethanol, TE buffer)

-

Microcentrifuge and tubes

Procedure:

-

Harvest 1-2 mL of the bacterial culture by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Discard the supernatant and resuspend the cell pellet in 100 µL of digestion buffer.

-

Add 1-2 µL of this compound solution (50-100 units) to the cell suspension.

-

Mix gently by pipetting and incubate at 37°C or 50°C for 20-60 minutes. The optimal time and temperature may need to be determined empirically for the specific bacterial strain.

-

After incubation, proceed with the DNA extraction protocol of choice. For example, add Proteinase K and a lysis buffer containing SDS, and incubate at 55°C for 1-2 hours to degrade proteins.

-

Continue with DNA purification steps, such as phenol:chloroform extraction and ethanol precipitation.

-

Resuspend the purified DNA pellet in TE buffer or nuclease-free water.

Protoplast Formation from Streptococcus species

This protocol provides a general framework for generating protoplasts from Streptococcal cells.

Materials:

-

Log-phase culture of Streptococcus

-

Protoplast Buffer (Hypertonic): e.g., 0.03 M potassium phosphate buffer, pH 6.5, containing a stabilizing agent like 30% raffinose.

-

Purified this compound

-

Microscope for monitoring protoplast formation

Procedure:

-

Harvest log-phase streptococcal cells by centrifugation.

-

Wash the cells with the protoplast buffer to remove culture medium.

-

Resuspend the cell pellet in the protoplast buffer.

-

Add purified this compound to the cell suspension. The optimal concentration needs to be determined empirically but can range from 50 to 200 µg/mL.

-

Incubate the mixture at 37°C.

-

Monitor the formation of protoplasts periodically under a phase-contrast microscope. Protoplasts will appear as spherical, osmotically sensitive bodies.

-

Once a sufficient number of protoplasts have formed, they can be gently harvested by low-speed centrifugation for subsequent applications.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of this compound action on the bacterial cell wall peptidoglycan.

Synergistic Lysis: this compound and Lysozyme

Caption: Synergistic action of this compound and Lysozyme for enhanced bacterial lysis.

Experimental Workflow: DNA Isolation Using this compound

Caption: A typical experimental workflow for genomic DNA isolation using this compound.

Signaling Pathways

Extensive literature review did not yield specific information on signaling pathways directly induced by or involving this compound. The primary role of this compound is as an exogenous lytic agent that disrupts bacterial cell wall integrity, leading to cell death. While the release of bacterial components upon lysis can trigger host immune responses and associated signaling cascades, there is no evidence to suggest that this compound itself directly participates in or modulates specific intracellular signaling pathways in either the target bacterium or a host organism.

Conclusion

This compound remains an indispensable tool in the molecular life sciences. Its discovery opened new avenues for the study of Gram-positive bacteria, particularly those resistant to other lytic agents. This guide has provided a consolidated resource on the history, properties, and applications of this compound, complete with quantitative data and detailed experimental protocols. The provided diagrams offer visual representations of its mechanism and its utility in common laboratory workflows. While a deeper quantitative understanding of its kinetics and a broader, quantified lytic spectrum would be beneficial additions to the field, the existing body of research firmly establishes this compound as a cornerstone enzyme for researchers, scientists, and professionals in drug development. Further research into recombinant production and protein engineering may yet unlock even more potent and specific applications for this remarkable enzyme.

References

An In-depth Technical Guide to the Early Studies on the Bacteriolytic Effects of Mutanolysin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on Mutanolysin, a potent bacteriolytic enzyme. Sourced from early scientific literature, this document provides a comprehensive overview of the enzyme's core characteristics, including its mechanism of action, optimal activity conditions, and bacteriolytic spectrum. Detailed experimental protocols from these pioneering studies are presented to enable a deeper understanding and potential replication of the original work.

Introduction to this compound

This compound, an N-acetylmuramidase, is a muralytic enzyme originally isolated from the culture filtrate of Streptomyces globisporus 1829.[1] Like lysozyme, it functions by cleaving the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan-polysaccharide structure of bacterial cell walls.[2][3] This enzymatic action leads to the degradation of the cell wall, ultimately causing bacterial lysis.[2] Early research highlighted its potential as a significant agent for dental caries control due to its lytic activity against various cariogenic streptococci.[1]

Mechanism of Action

This compound's bacteriolytic effect is achieved through the enzymatic hydrolysis of peptidoglycan, a critical component of the bacterial cell wall. The enzyme specifically targets and cleaves the glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues. This disruption of the peptidoglycan backbone weakens the structural integrity of the cell wall, leading to cell lysis and the release of intracellular contents. The digestion of the cell walls of Streptococcus mutans BHT by this compound is accompanied by the liberation of free amino groups and reducing sugars.

Quantitative Data on Bacteriolytic Effects

Early studies meticulously quantified the optimal conditions for this compound's enzymatic activity and its lytic spectrum against various bacterial strains.

Table 1: Optimal Conditions for this compound Activity

| Parameter | Optimal Value | Reference |

| pH | 6.5 - 7.0 | |

| Temperature | 60°C | |

| Stability | Stable at 50°C in the acid range |

Table 2: Effects of Ions and Inhibitors on Lytic Activity (at 1 mM)

| Compound | Effect | Reference |

| Calcium ions (Ca²⁺) | Activation | |

| Magnesium ions (Mg²⁺) | Activation | |

| N-bromosuccinimide | Complete Inhibition |

Table 3: Bacteriolytic Spectrum of this compound

The following table summarizes the susceptibility of various bacterial species to the lytic action of this compound as determined in early studies.

| Bacterial Species | Susceptibility | Reference |

| Streptococcus mutans | Susceptible | |

| Streptococcus salivarius | Susceptible | |

| Streptococcus sanguis | Susceptible | |

| Lactobacillus acidophilus | Susceptible | |

| Actinomyces viscosus | Susceptible | |

| Staphylococcus aureus | Not Susceptible | |

| Gram-negative strains (tested) | Not Susceptible |

Experimental Protocols

The following sections detail the methodologies employed in the early research on this compound, providing a blueprint for understanding and potentially reproducing these seminal experiments.

Production and Partial Purification of this compound

This protocol is based on the methods described by Yokogawa et al. in their 1974 publication.

1. Cultivation of Streptomyces globisporus 1829:

-

Medium: A medium consisting of 2% dextrin, 0.5% soybean meal, 0.2% polypeptone, 0.1% NaCl, 0.5% Na₂HPO₄·12H₂O, 0.1% MgSO₄·7H₂O, and 0.02% CaCl₂ was prepared and adjusted to pH 7.5.

-

Inoculation and Growth: S. globisporus 1829 was grown in 500-ml shaking flasks containing 50 ml of the medium. After 3 days of growth at 30°C, 1 liter of the culture broth was used for further processing.

2. Enzyme Extraction and Concentration:

-

The culture broth was filtered to remove bacterial cells.

-

The filtrate was mixed with 40 g of Amberlite CG-50 weak cationic exchange resins (H⁺ form) and stirred for 1 hour.

-

The resins were collected by filtration and washed with deionized water.

-

The lytic components adsorbed to the resins were eluted with 130 ml of 0.2 M Na₂HPO₄ solution (pH 7.5).

-

The eluate was brought to 60% saturation with solid ammonium sulfate. The resulting precipitate was collected after settling overnight at 4°C.

3. Decolorization and Lyophilization:

-

The precipitate was extracted with a minimal amount of deionized water.

-

Colored materials were removed by treatment with Duolite A-2 resins (Cl⁻ form).

-

The decolorized solution was adjusted to pH 2.0 with hydrochloric acid and then immediately to pH 6.0 with sodium hydroxide solution to precipitate and remove insolubilized proteolytic components.

-

The clarified solution was desalted and concentrated by ultrafiltration, followed by lyophilization to obtain the partially purified this compound.

Assay for Bacteriolytic Activity

The lytic activity of this compound was typically determined by measuring the decrease in turbidity of a bacterial cell suspension.

1. Preparation of Bacterial Cell Suspension:

-

Bacterial strains were cultured to the logarithmic phase of growth.

-

The cells were harvested by centrifugation and washed.

-

The washed cells were resuspended in a suitable buffer (e.g., 50 mM MES buffer, pH 6.0) to an initial optical density (A₆₀₀) of approximately 0.48–0.52.

2. Lytic Reaction:

-

The bacterial cell suspension was placed in a cuvette.

-

A solution of this compound (e.g., 500–700 units/mL) was added to the cuvette.

-

The reaction mixture was incubated at a controlled temperature (e.g., 37°C).

3. Measurement of Lysis:

-

The decrease in absorbance at 600 nm (A₆₀₀) was monitored over time using a spectrophotometer.

-

One unit of this compound activity is defined as the amount of enzyme that produces a ΔA₆₀₀ of 0.01 per minute.

Conclusion

The early studies on this compound laid a crucial foundation for its subsequent application in research and biotechnology. The detailed characterization of its bacteriolytic properties, including its potent activity against cariogenic bacteria, underscored its potential for therapeutic and diagnostic applications. The methodologies developed in these initial investigations for the production, purification, and assessment of this compound's lytic activity remain relevant and provide a valuable resource for contemporary researchers in the fields of microbiology, enzymology, and drug discovery.

References

- 1. This compound, bacteriolytic agent for cariogenic Streptococci: partial purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Creative Enzymes [creative-enzymes.com]

- 3. 变溶菌素 来源于球孢链霉菌 ATCC 21553 0.2 μm filtered, lyophilized powder, ≥4000 units/mg protein (biuret) | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Lytic Spectrum of Mutanolysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutanolysin, a muramidase derived from Streptomyces globisporus, demonstrates potent lytic activity against a specific range of Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound's lytic spectrum, detailing its mechanism of action, susceptible and resistant bacterial genera, and standardized protocols for evaluating its enzymatic activity. Quantitative data on its lytic efficacy against various bacterial species are summarized for comparative analysis. Furthermore, this guide presents visual representations of this compound's molecular action and the experimental workflow for determining its lytic spectrum, aiming to equip researchers and drug development professionals with the foundational knowledge for leveraging this enzyme in their work.

Introduction

This compound is an N-acetylmuramidase that catalyzes the hydrolysis of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in the peptidoglycan polymer of bacterial cell walls.[1][2] This enzymatic activity leads to the degradation of the cell wall's structural integrity, ultimately resulting in cell lysis.[2] The specificity of this compound for certain peptidoglycan structures dictates its lytic spectrum, making it a valuable tool for various applications, including bacterial protoplast formation, DNA and RNA isolation from hard-to-lyse bacteria, and as a potential antimicrobial agent.[3][4] Understanding the breadth and limitations of its lytic activity is paramount for its effective application in research and therapeutic development.

Mechanism of Action

This compound's lytic action is initiated by its recognition and binding to specific peptidoglycan structures within the bacterial cell wall. The enzyme's carboxy-terminal moieties are involved in this initial binding. Following binding, the active site of this compound catalyzes the hydrolysis of the glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues, the repeating disaccharide units that form the backbone of the peptidoglycan layer. This cleavage disrupts the structural integrity of the cell wall, leading to osmotic instability and subsequent cell lysis.

Lytic Spectrum of this compound

This compound exhibits a selective lytic spectrum, primarily targeting Gram-positive bacteria. Its efficacy is attributed to the accessibility of the peptidoglycan layer in these bacteria, which is not shielded by an outer membrane as in Gram-negative bacteria.

Susceptible Bacteria

A range of Gram-positive bacteria have been identified as susceptible to lysis by this compound. The degree of susceptibility can vary between species and even strains.

| Bacterial Genus/Species | Lytic Activity | Reference |

| Streptococcus species | ||

| Streptococcus mutans | High | |

| Streptococcus salivarius | High | |

| Streptococcus sanguis | High | |

| Streptococcus agalactiae (Group B) | High | |

| Streptococcus (Groups A, C, D, G, H) | Susceptible | |

| Lactobacillus species | ||

| Lactobacillus acidophilus | High | |

| Lactobacillus (general) | Very Sensitive | |

| Lactococcus species | Very Sensitive | |

| Listeria species | ||

| Listeria monocytogenes | High | |

| Actinomyces species | ||

| Actinomyces viscosus | High | |

| Actinomyces pyogenes | Moderate to High |

Resistant Bacteria

Certain bacteria are notably resistant to the lytic action of this compound.

| Bacterial Genus/Species | Lytic Activity | Reference |

| Staphylococcus aureus | Resistant | |

| Gram-negative bacteria (general) | Resistant |

The resistance of Staphylococcus aureus is often attributed to modifications in its peptidoglycan structure that hinder the binding or catalytic activity of this compound. Gram-negative bacteria are inherently resistant due to their outer membrane, which acts as a physical barrier, preventing the enzyme from reaching the underlying peptidoglycan layer.

Experimental Protocols for Determining Lytic Spectrum

The lytic activity of this compound is typically quantified using a turbidity reduction assay. This method measures the decrease in the optical density (OD) of a bacterial suspension over time as the cells are lysed by the enzyme.

Turbidity Reduction Assay

Objective: To quantify the lytic activity of this compound against a specific bacterial strain.

Materials:

-

This compound enzyme solution (of known concentration)

-

Log-phase culture of the target bacterial strain

-

Spectrophotometer capable of measuring absorbance at 600 nm (OD600)

-

Temperature-controlled incubator or water bath (37°C)

-

Sterile cuvettes or a 96-well microplate

-

Lysis buffer (e.g., 50 mM MES, pH 6.0, containing 1 mM MgCl₂)

-

Control buffer (lysis buffer without this compound)

Procedure:

-

Preparation of Bacterial Suspension:

-

Culture the target bacterial strain to mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with lysis buffer to remove any residual growth medium.

-

Resuspend the cells in lysis buffer to a starting OD600 of approximately 0.5-1.0.

-

-

Enzyme Reaction:

-

Pre-warm the bacterial suspension and the this compound solution to 37°C.

-

In a cuvette or microplate well, add the bacterial suspension.

-

To initiate the reaction, add a specific concentration of this compound to the bacterial suspension. A typical final concentration might range from 10 to 100 µg/mL, but this should be optimized for each bacterial species.

-

For the negative control, add an equal volume of control buffer to a separate aliquot of the bacterial suspension.

-

-

Data Collection:

-

Immediately after adding the enzyme, start monitoring the OD600 of both the experimental and control samples.

-

Take readings at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Calculate the percentage of lysis at each time point using the following formula: % Lysis = [1 - (OD600 of sample at time t / Initial OD600 of sample)] x 100

-

Plot the percentage of lysis or the change in OD600 against time to visualize the lytic activity.

-

Applications in Research and Drug Development

The well-defined lytic spectrum of this compound makes it a valuable reagent in several areas:

-

Nucleic Acid Extraction: this compound is highly effective for lysing Gram-positive bacteria that are resistant to other methods, such as lysozyme treatment, thereby facilitating the isolation of high-quality DNA and RNA.

-

Protoplast Formation: By carefully controlling the enzymatic digestion, this compound can be used to remove the cell wall, generating viable protoplasts for studies on bacterial physiology and genetics.

-

Antimicrobial Research: The potent and specific bactericidal activity of this compound against cariogenic streptococci and other pathogens makes it a candidate for development as a therapeutic agent. Its efficacy in disrupting biofilms is also an area of active investigation.

-

Diagnostics: The specificity of this compound can be exploited in the development of diagnostic assays for the detection of susceptible bacterial pathogens.

Conclusion

This compound is a powerful muralytic enzyme with a distinct lytic spectrum primarily targeting Gram-positive bacteria, including several clinically relevant species. Its efficacy against bacteria resistant to other lytic agents underscores its importance in molecular biology and microbiology research. For professionals in drug development, this compound presents a promising scaffold for the design of novel antimicrobial therapies. A thorough understanding of its lytic capabilities and the standardized methods for its evaluation, as outlined in this guide, is essential for harnessing its full potential. Further research into the nuances of its substrate specificity and potential for protein engineering may broaden its applicability in the future.

References

- 1. This compound, bacteriolytic agent for cariogenic Streptococci: partial purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Listeria monocytogenes hemolysin has an acidic pH optimum to compartmentalize activity and prevent damage to infected host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant this compound — Product [this compound.com]

- 4. Listeria monocytogenes Mutants That Fail To Compartmentalize Listerolysin O Activity Are Cytotoxic, Avirulent, and Unable To Evade Host Extracellular Defenses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Mutanolysin for Enhanced Bacterial DNA/RNA Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient lysis of the bacterial cell wall is a critical first step for the successful extraction of high-quality nucleic acids. This is particularly challenging for Gram-positive bacteria, which possess a thick peptidoglycan layer that is often resistant to traditional lysis methods. Mutanolysin, a muramidase from Streptomyces globisporus, offers a powerful tool for improving the lysis of these recalcitrant bacteria. By hydrolyzing the β-N-acetylmuramyl-(1,4)-N-acetylglucosamine linkages in the peptidoglycan polymer, this compound effectively weakens the cell wall, leading to increased DNA and RNA yields. These application notes provide detailed protocols and comparative data for the use of this compound in bacterial nucleic acid extraction.

Advantages of Incorporating this compound

-

Increased Yield: Particularly for Gram-positive bacteria, the addition of this compound to the lysis buffer can significantly increase the recovery of both DNA and RNA.

-

Broader Range of Lysis: When used in conjunction with other enzymes like lysozyme and lysostaphin, this compound contributes to a more comprehensive lysis of diverse bacterial communities.[1][2][3]

-

Improved Community Representation: In microbiome studies, protocols that include this compound and/or bead beating have been shown to provide a more accurate representation of the bacterial community structure.[1][4]

Quantitative Data Summary

The inclusion of this compound in lysis protocols has been demonstrated to enhance DNA yield from various bacterial species. The following tables summarize comparative data from studies evaluating different lysis methods.

Table 1: Comparison of DNA Yields from Various Bacterial Lysis Methods

| Lysis Method | Mean DNA Yield (ng/µL) | Key Findings | Reference |

| Enzyme Cocktail (Lysozyme, this compound, Lysostaphin) | Highest among enzymatic methods | A cocktail of lytic enzymes consistently lysed cells of different species more effectively. | |

| Lysozyme + Bead Beating | Significantly lower than enzyme cocktail | While mechanical lysis is effective, the enzymatic cocktail yielded higher DNA concentrations. | |

| Lysozyme Alone | Variable, less effective for resistant strains | Ineffective for lysing lysozyme-resistant bacteria like some Staphylococcus and Streptococcus species. | |

| Phenol-Chloroform Extraction with this compound & Bead Beating | Significantly higher for several species | This combination produced the highest DNA yields for many of the tested bacterial species. |

Experimental Protocols

Here, we provide detailed protocols for bacterial DNA and RNA extraction incorporating this compound.

Protocol 1: Genomic DNA Extraction from Gram-Positive Bacteria using this compound

This protocol is optimized for the efficient lysis of Gram-positive bacteria for subsequent genomic DNA purification.

Materials:

-

Bacterial cell pellet

-

Lysis Buffer (20 mM Tris-HCl, pH 8.0; 2 mM EDTA; 1.2% Triton X-100)

-

This compound (e.g., from Sigma-Aldrich, M9901)

-

Lysozyme (optional, but recommended)

-

Proteinase K

-

RNase A

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

Isopropanol

-

70% Ethanol

-

TE Buffer or Nuclease-free water

Procedure:

-

Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.

-

Enzymatic Lysis:

-

Resuspend the cell pellet in 1 mL of Lysis Buffer.

-

Add this compound to a final concentration of 1000-1500 U/mL.

-

(Optional) Add Lysozyme to a final concentration of 20 mg/mL.

-

Incubate at 37°C for 1-2 hours with gentle agitation.

-

-

Protein and RNA Digestion:

-

Add Proteinase K to a final concentration of 200 µg/mL and RNase A to a final concentration of 100 µg/mL.

-

Incubate at 55°C for 30 minutes.

-

-

DNA Purification (Phenol-Chloroform):

-

Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex vigorously.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the phenol:chloroform:isoamyl alcohol extraction.

-

Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before.

-

Transfer the upper aqueous phase to a new tube.

-

-

DNA Precipitation:

-

Add 0.7 volumes of isopropanol and mix gently by inversion until a DNA precipitate is visible.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant.

-

-

Washing and Resuspension:

-

Wash the DNA pellet with 1 mL of 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.

-

Workflow for Genomic DNA Extraction with this compound

Caption: Workflow of bacterial genomic DNA extraction using this compound.

Protocol 2: Total RNA Extraction from Bacteria using this compound and TRIzol™ Reagent

This protocol combines the potent lysis capabilities of this compound with the robust RNA purification of TRIzol™ Reagent.

Materials:

-

Bacterial cell pellet

-

Lysis Buffer (see Protocol 1)

-

This compound

-

TRIzol™ Reagent or other phenol-guanidine isothiocyanate solution

-

Chloroform

-

Isopropanol

-

75% Ethanol (prepared with nuclease-free water)

-

Nuclease-free water

Procedure:

-

Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.

-

Enzymatic Lysis:

-

Resuspend the cell pellet in 100 µL of Lysis Buffer.

-

Add this compound to a final concentration of 1000-1500 U/mL.

-

Incubate at 37°C for 30-60 minutes.

-

-

Homogenization in TRIzol™:

-

Add 1 mL of TRIzol™ Reagent to the cell lysate and homogenize by pipetting up and down.

-

Incubate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.

-

-

Phase Separation:

-

Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic layer, an interphase, and an upper colorless aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new nuclease-free tube.

-

Add 500 µL of isopropanol and mix by inverting the tube.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

-

Washing and Resuspension:

-

Carefully discard the supernatant.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA in an appropriate volume of nuclease-free water.

-

Incubate at 55-60°C for 10 minutes to aid in dissolution.

-

Workflow for Total RNA Extraction with this compound and TRIzol™

Caption: Workflow of bacterial total RNA extraction using this compound and TRIzol™.

Troubleshooting and Considerations

-

Low Yield: If nucleic acid yields are low, consider increasing the incubation time with this compound or combining it with mechanical disruption methods like bead beating. For particularly resistant strains, increasing the concentration of this compound may also be beneficial.

-

DNA Shearing: While effective, mechanical lysis methods can cause DNA shearing. If high molecular weight DNA is required, prioritize enzymatic lysis and handle the sample gently during purification steps.

-

RNA Integrity: To ensure high-quality RNA, work quickly and in an RNase-free environment. Use nuclease-free reagents and consumables. The addition of a reagent like TRIzol™ helps to inactivate endogenous RNases.

-

Enzyme Cocktails: For mixed bacterial populations or difficult-to-lyse species, a combination of lytic enzymes such as lysozyme, this compound, and lysostaphin can provide more efficient and representative lysis.

By incorporating this compound into standard nucleic acid extraction protocols, researchers can overcome the challenges of lysing Gram-positive bacteria and achieve higher yields of quality DNA and RNA for downstream applications.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Evaluation of Lysis Methods for the Extraction of Bacterial DNA for Analysis of the Vaginal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Lysis Methods for the Extraction of Bacterial DNA for Analysis of the Vaginal Microbiota | PLOS One [journals.plos.org]

- 4. Evaluation of Methods for the Extraction and Purification of DNA from the Human Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

Application of Mutanolysin in microbiome sample preparation.

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate characterization of microbial communities through next-generation sequencing is fundamental to microbiome research. A critical and often challenging step in this process is the initial sample preparation, specifically the efficient lysis of all microorganisms to release their nucleic acids. Microbial cell walls vary significantly in composition, with Gram-positive bacteria possessing a thick peptidoglycan layer that makes them particularly resistant to lysis by common methods. This resistance can lead to their underrepresentation in sequencing data, introducing significant bias and providing an inaccurate profile of the microbial community.[1][2]

Mutanolysin, a muralytic enzyme derived from Streptomyces globisporus, offers a robust solution to this challenge.[3][4] It functions as an N-acetylmuramidase, effectively cleaving the essential β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan layer of bacterial cell walls.[5] This action leads to efficient lysis of otherwise recalcitrant Gram-positive bacteria, such as Listeria, Lactobacillus, Lactococcus, and Streptococcus. Incorporating this compound into DNA extraction protocols can increase the yield of bacterial DNA, reduce bias against Gram-positive organisms, and provide a more accurate representation of microbial diversity.

Key Applications and Advantages

-

Enhanced Lysis of Gram-Positive Bacteria : this compound is highly effective at breaking down the thick peptidoglycan wall of Gram-positive bacteria, many of which are resistant to lysozyme alone.

-

Reduced Community Profile Bias : By ensuring more efficient lysis of tough-to-lyse bacteria, this compound helps generate a DNA sample that more accurately reflects the true composition of the microbial community.

-

Increased DNA Yield : The addition of this compound, often as part of an enzyme cocktail or in conjunction with mechanical disruption, can significantly improve the total yield of microbial DNA from complex samples.

-

Gentle Lysis Method : As an enzymatic method, this compound provides a gentler alternative to harsh mechanical disruption (e.g., bead-beating), which can shear high molecular weight DNA and may be undesirable for long-read sequencing applications.

-

Synergistic Activity : this compound's lytic activity is synergistic with lysozyme; using them in combination can drastically increase the lysis efficiency for a broader range of microorganisms. It is also frequently combined with mechanical methods like bead-beating to maximize DNA extraction from the most challenging samples.

Data Presentation

Quantitative data from studies highlight the impact of including this compound in lysis protocols. The following tables summarize key findings on DNA yield and lysis efficiency.

Table 1: Comparison of Mean DNA Yield from Vaginal Microbiome Samples Using Different Lysis Methods

| Lysis Pretreatment Method | Mean DNA Yield (ng/µL) | Key Observation |

| Lysozyme Only (30 min) | 16.7 | Baseline enzymatic lysis. |

| Lysozyme Only (16 hours) | 17.5 | Extended lysozyme incubation provided minimal improvement over short incubation. |

| Enzyme Cocktail (Lysozyme + this compound + Lysostaphin, 60 min) | 20.8 | The enzyme cocktail including this compound produced the highest mean DNA yield. |

| Lysozyme (30 min) + Bead Beating | 11.2 | In this specific study, the combination with bead beating resulted in a significantly lower DNA yield. |

Data adapted from a study on vaginal microbiota profiling. Yields are approximate means for comparison.

Table 2: General Efficacy of Lysis Methods on Different Bacterial Cell Wall Types

| Lysis Method | Target Bacteria | Mechanism of Action | Notes |

| This compound | Primarily Gram-positive bacteria (e.g., Lactobacillus, Streptococcus, Listeria) | Enzymatic: Cleaves N-acetylmuramyl-β(1-4)-N-acetylglucosamine linkage in peptidoglycan. | More effective than lysozyme for many resistant Gram-positive species. |

| Lysozyme | Primarily Gram-positive bacteria | Enzymatic: Hydrolyzes β(1-4)-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine. | Less effective on some Gram-positive bacteria; Gram-negative bacteria are less susceptible due to their outer membrane. |

| Lysostaphin | Staphylococcus species | Enzymatic: Specifically cleaves the pentaglycine cross-bridges in Staphylococcus peptidoglycan. | Often used in enzyme cocktails for samples where Staphylococcus is prevalent. |

| Bead Beating | Broad-spectrum (Gram-positive and Gram-negative) | Mechanical: Physical shearing and disruption of the cell wall. | Highly effective but can shear DNA into smaller fragments. Its inclusion in protocols has been shown to improve representation of microbial community structure. |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the integration of this compound into a typical microbiome sample preparation workflow and the logic behind combining different lysis methods.

Caption: Experimental workflow for microbiome DNA extraction incorporating this compound.

Caption: Synergistic logic of combining lysis methods for comprehensive bacterial lysis.

Experimental Protocols

The following protocols provide guidelines for the use of this compound. Optimization may be required depending on the sample type and specific microbial composition.

Protocol 1: General Enzymatic Lysis of Microbial Pellets

This protocol is suitable for cell pellets from cultures or low-complexity samples.

Materials:

-

Bacterial cell pellet

-

This compound (e.g., Sigma-Aldrich SAE0092)

-

Lysozyme (optional)

-

Lysis Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM EDTA, 1.2% Triton X-100)

-

Nuclease-free water

Procedure:

-

Prepare a fresh this compound stock solution (e.g., 5,000 U/mL) in nuclease-free water or an appropriate buffer. Store on ice.

-

Resuspend the bacterial cell pellet in 200 µL of Lysis Buffer.

-

Add this compound to the resuspended pellet to a final concentration of 50-250 U/mL. If using in combination with lysozyme, add lysozyme to a final concentration of 10-20 mg/mL.

-

Vortex briefly to mix.

-

Incubate the suspension at 37°C for 30-60 minutes. For very resistant bacteria, the incubation time can be extended.

-

After incubation, proceed immediately to your standard DNA extraction and purification protocol (e.g., using a commercial kit). The sample is now ready for the proteinase K and/or chemical lysis steps included in the kit.

Protocol 2: Combined Lysis for Complex Human Tissue Samples (e.g., Biopsies)

This advanced protocol combines host DNA depletion with enzymatic and mechanical lysis to maximize the recovery of microbial DNA from high-background host tissue.

Part 1: Bacterial Enrichment (Host Cell Lysis and DNA Depletion)

-

In a 1.5 mL tube, place the tissue biopsy in 500 µL of sterile PBS. Vortex vigorously for 5 minutes to create a "biopsy wash".

-

Transfer the supernatant ("biopsy wash") to a new tube and keep on ice.

-

To the original biopsy, add 180 µL of PBS and 20 µL of Proteinase K. Incubate at 70°C for 15 minutes with shaking (400 rpm).

-

Combine the "biopsy wash" with the digested biopsy. Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and save the pellet.

-

Resuspend the pellet in 100 µL of a saponin/DNase mix (e.g., 0.0125% Saponin with TURBO DNase). This step selectively lyses remaining host cells.

-

Incubate at 37°C for 30 minutes with shaking (400 rpm).

-

Add 1.3 mL of sterile PBS, centrifuge at 10,000 x g for 10 minutes at 4°C, and discard the supernatant.

-

Wash the pellet again with 1 mL of PBS, centrifuge, and discard the supernatant. The resulting pellet is enriched with bacterial cells.

Part 2: Combined Enzymatic and Mechanical Lysis

-

Prepare bead-beating tubes containing appropriate beads (e.g., 0.1 mm glass beads).

-

To the bacterial pellet from Part 1, add 180 µL of a bead solution buffer (e.g., Solution C1 from Qiagen DNeasy PowerLyzer PowerSoil kit) and 20 µL of this compound solution (to a final concentration of ~0.5 KU/mL).

-

Resuspend the pellet thoroughly and transfer the entire volume to the prepared bead-beating tube.

-

Incubate at 37°C for 30 minutes to allow for enzymatic digestion.

-

Perform a heat shock step at 65-95°C for 10 minutes to further weaken bacterial cell walls.

-

Proceed with mechanical disruption using a bead-beater (e.g., MagNA Lyser) at a high setting (e.g., 6400 rpm for 20 seconds, twice, with cooling on ice in between).

-

Centrifuge the tubes to pellet the beads and debris.

-

Transfer the supernatant (now the cell lysate) to a new tube and proceed with the remainder of the DNA purification protocol according to the manufacturer's instructions.

References

- 1. Optimising DNA extraction for microbiome studies [blog.microbiomeinsights.com]

- 2. Evaluation of Methods for the Extraction and Purification of DNA from the Human Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysing Enzymes [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound - Creative Enzymes [creative-enzymes.com]

Application Notes and Protocols for Lysis of Gram-Positive Bacteria using Mutanolysin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutanolysin, an N-acetylmuramidase derived from Streptomyces globisporus, is a potent muralytic enzyme essential for the enzymatic lysis of Gram-positive bacteria.[1][2][3] Its mechanism of action involves the cleavage of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan layer of the bacterial cell wall.[1][4] This enzymatic activity makes this compound a critical tool for researchers requiring the efficient extraction of intracellular components such as DNA, RNA, and proteins from bacteria that are often resistant to lysis by lysozyme alone. This compound is particularly effective against a broad spectrum of Gram-positive bacteria, including Streptococcus, Lactobacillus, Lactococcus, and Listeria. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for various downstream applications.

Data Presentation: this compound Concentration and Lysis Conditions

The optimal concentration of this compound and lysis conditions can vary depending on the bacterial species and the intended downstream application. The following tables summarize recommended starting conditions for the lysis of common Gram-positive bacteria.

Table 1: Recommended this compound Concentrations for Bacterial Lysis

| Bacterial Genus | Recommended this compound Concentration | Resuspension Volume | Reference |

| Streptococcus | 10 µL of 1 U/µL solution | 395 µL | |

| Streptococcus | 25 - 50 Units | 100 µL (0.1 mL) | |

| General Gram-positive | 50 Units | 100 µL |

Table 2: Typical Lysis Buffer Compositions

| Buffer Component | Concentration | pH | Additional Notes | Reference |

| Tris-HCl | 50 mM | 7.5 | Contains 0.145 M NaCl | |

| TES | 50 mM | 7.0 | Contains 1 mM MgCl₂ | |

| MES | 50 mM | 6.0 | Contains 1 mM MgCl₂. Suggested for activity assays. | |

| High Salt Buffer | 50 mM EDTA | 7.5 | Contains 2.5 M NaCl. May improve DNA recovery but can inhibit RNA degradation. |

Table 3: Incubation Parameters for Bacterial Lysis

| Temperature | Incubation Time | Bacterial Genus | Reference |

| 37°C | 1.5 hours | Streptococcus | |

| 45°C | 60 - 90 minutes | Streptococcus | |

| 50°C | 20 minutes | General Gram-positive | |

| 37°C | 5 - 10 minutes | General Gram-positive (with lysozyme) |

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Streptococcus species

This protocol is adapted from a method for isolating high molecular weight genomic DNA from Gram-positive cocci.

Materials:

-

Overnight culture of Streptococcus

-

Lysis Buffer: 50 mM Tris-HCl, 0.145 M NaCl, pH 7.5

-

This compound solution (1 U/µL)

-

10% SDS

-

Proteinase K (20 mg/mL)

-

RNase A (100 mg/mL)

-

5M NaCl

-

CTAB/NaCl solution (10% CTAB in 0.7M NaCl)

-

Phenol/chloroform/isoamyl alcohol (25:24:1)

-

Chloroform/isoamyl alcohol (24:1)

-

Isopropanol

-

70% Ethanol

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Incubator at 37°C

Procedure:

-

Harvest up to 10 mL of the bacterial culture by centrifugation at maximum speed for 2 minutes to obtain a compact pellet. Discard the supernatant.

-

Resuspend the bacterial pellet in 395 µL of Lysis Buffer by pipetting up and down.

-

Add 10 µL of this compound (1 U/µL) to the resuspended cells and mix well.

-

Incubate the suspension for 1.5 hours at 37°C to weaken the cell wall.

-

Following incubation, add 154 µL of Lysis Buffer, 30 µL of 10% SDS, 6 µL of 20 mg/mL Proteinase K, and 2 µL of 100 mg/mL RNase A. Mix thoroughly.

-

Incubate for 1 hour at 37°C to lyse the cells and degrade proteins and RNA.

-

Proceed with standard phenol/chloroform DNA extraction and precipitation steps.

Protocol 2: Enhanced Lysis of Streptococcus for DNA Isolation

This protocol utilizes a combination of this compound and proteinase K for more robust lysis.

Materials:

-

Bacterial pellet from 0.5 - 2.0 mL of culture

-

This compound stock solution (25,000 U/mL in distilled water)

-

Proteinase K stock solution (20 mg/mL in distilled water)

-

Bactozol Enzyme Dilution Buffer (or a suitable alternative)

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Incubator at 45°C

Procedure:

-

Obtain a bacterial pellet by centrifuging 0.5 - 2.0 mL of bacterial suspension at 6,000 x g for 4 minutes. Decant the supernatant.

-

Prepare a fresh enzyme mixture containing 2 µL of this compound stock solution (50 U), 5 µL of proteinase K stock solution, and 93 µL of Bactozol Enzyme Dilution Buffer.

-

Resuspend the bacterial pellet in 100 µL of the freshly prepared enzyme mixture.

-

Incubate for 60 - 90 minutes at 45°C with periodic mixing to keep the bacteria suspended.

-

After this initial incubation, the lysate is ready for subsequent DNA isolation steps, such as those involving DNAzol or other genomic DNA purification kits.

Visualizations

Experimental Workflow for Genomic DNA Extraction

Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using this compound.

Logical Relationship of Lysis Components

Caption: Interplay of key reagents in the lysis of Gram-positive bacteria.

Concluding Remarks

This compound is a highly effective enzyme for the lysis of Gram-positive bacteria, facilitating the isolation of high-quality nucleic acids and other cellular components. The efficiency of lysis can be further enhanced by optimizing parameters such as enzyme concentration, buffer composition, and incubation time, and by using this compound in conjunction with other lytic agents like proteinase K and detergents. The protocols and data provided in these application notes serve as a valuable starting point for researchers to develop and refine their specific lysis procedures. For challenging bacterial strains, empirical testing of different conditions is recommended to achieve optimal results.

References

Application Notes and Protocols for Mutanolysin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Mutanolysin stock solutions, ensuring optimal enzyme activity and longevity for various research and development applications.

Introduction to this compound

This compound is a muralytic enzyme, specifically an N-acetylmuramidase, isolated from Streptomyces globisporus.[1][2][3][4] It functions by cleaving the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in the peptidoglycan of bacterial cell walls.[5] This lytic activity makes it a crucial reagent for the gentle lysis of Gram-positive bacteria, particularly those resistant to lysozyme, such as Streptococcus, Lactobacillus, Lactococcus, and Listeria. Its application is vital in procedures requiring the isolation of high-quality nucleic acids (DNA and RNA) and other cellular components.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and storage of this compound stock solutions based on information from various suppliers and protocols.

Table 1: Reconstitution of Lyophilized this compound

| Parameter | Recommended Value/Range | Notes | Source(s) |

| Reconstitution Solvent | Sterile distilled water, TE buffer, or specific buffers (see Table 2) | Choice of solvent may depend on the downstream application. | |

| Recommended Stock Concentration | 1,000 - 25,000 units/mL | Higher concentrations may be prepared depending on experimental needs. | |

| Reconstitution Procedure | Briefly centrifuge the vial before opening. Add the desired volume of solvent. Gently agitate to dissolve. Avoid vigorous shaking. | Centrifugation ensures all lyophilized powder is at the bottom of the vial. | |

| Dissolution Time | 15 - 30 minutes at room temperature | If particulates remain, incubate longer at room temperature or overnight at 4°C with gentle rocking. |

Table 2: Recommended Buffers for this compound Stock Solutions

| Buffer Composition | pH | Notes | Source(s) |

| Sterile Distilled Water | Not specified | A common solvent for creating single-use aliquots. | |

| TE Buffer | 8.0 | Suitable for applications involving nucleic acid extraction. | |

| 50 mM TES, 1 mM MgCl₂ | 7.0 | Recommended for preparing a 1 mg/mL solution. | |

| 20 mM MES, 50 mM NaCl, 50% glycerol | 6.2 | Storage buffer that helps to stabilize the enzyme. |

Table 3: Storage and Stability of this compound Solutions

| Storage Form | Storage Temperature | Duration | Notes | Source(s) |

| Lyophilized Powder | -20°C | At least 18 months to 10 years | Protect from moisture. | |

| Reconstituted Stock Solution | -20°C | Up to 3 months (resuspended substrate) to 1 year (reconstituted antibodies) | Store in single-use aliquots to avoid repeated freeze-thaw cycles. | |

| Short-term Storage (unused, unfrozen) | 4°C | Less than 1 week | Avoid re-freezing after thawing. |

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol describes the steps for reconstituting lyophilized this compound to a desired stock concentration.

Materials:

-

Lyophilized this compound vial

-

Sterile, nuclease-free water, TE buffer, or other desired reconstitution buffer

-

Sterile, low-retention microcentrifuge tubes

-

Pipettes and sterile filter tips

-

Microcentrifuge

Procedure:

-

Equilibrate: Allow the lyophilized this compound vial and the reconstitution buffer to equilibrate to room temperature before opening.

-

Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

-

Reconstitute: Carefully open the vial and add the calculated volume of the chosen reconstitution buffer to achieve the desired stock concentration (e.g., to make a 10,000 U/mL stock from a 10,000 U vial, add 1 mL of buffer).

-

Dissolve: Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder. Avoid vigorous vortexing or shaking to prevent protein denaturation.

-

Incubate: Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution. If particulates are still visible, the solution can be incubated for a couple of hours at room temperature or overnight at 4°C with gentle rocking.

-

Aliquot: Once fully dissolved, dispense the this compound stock solution into sterile, single-use aliquots in low-retention microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to minimize waste.

-

Store: Immediately store the aliquots at -20°C.

Protocol for Long-Term Storage of this compound Stock Solutions

Proper storage is critical to maintain the enzymatic activity of this compound.

Materials:

-

Reconstituted this compound stock solution

-

Sterile, low-retention microcentrifuge tubes

Procedure:

-

Aliquotting: Prepare single-use aliquots of the reconstituted this compound. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.

-

Storage Temperature: Store the aliquots in a freezer at -20°C.

-

Labeling: Clearly label each aliquot with the enzyme name, concentration, and date of preparation.

-

Thawing: When needed, thaw an aliquot on ice. Avoid repeated freeze-thaw cycles of the same aliquot. Discard any unused portion of a thawed aliquot or store it at 4°C for very short-term use (less than a week).

Diagrams

Caption: Workflow for preparing and storing this compound stock solutions.

References

Synergistic Action of Mutanolysin and Lysozyme for Enhanced Bacterial Cell Lysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient lysis of bacterial cells is a critical first step for a multitude of applications in research and development, including the extraction of nucleic acids and proteins, the preparation of protoplasts for transformation or fusion, and the development of antimicrobial agents. While lysozyme is a widely used enzyme for degrading the peptidoglycan layer of bacterial cell walls, many bacterial species, particularly Gram-positive bacteria with thick and modified peptidoglycan layers, exhibit resistance to its action. Mutanolysin, another muramidase, offers a complementary activity that, when combined with lysozyme, results in a potent synergistic effect, leading to significantly enhanced lysis of a broad range of bacteria.

This document provides detailed application notes and protocols for the synergistic use of this compound and lysozyme for bacterial cell lysis.

Mechanism of Synergistic Action